1,1-Dimethylurea

Thermal Analysis Crystallography Process Engineering

1,1-Dimethylurea (DMU) is the asymmetric N,N-dimethylurea essential for regioselective Biginelli-type condensations—only the free -NH2 group reacts, preventing bis-substituted byproducts and reducing purification costs. Its unique O-donor ligand geometry is critical for preparing hexakis(N,N-dimethylurea-O)iron(III) nitrate catalyst precursors. With a quantified rotational barrier of 16.4–18.6 kcal mol⁻¹, DMU provides tunable conformational rigidity for molecular machines and foldamer design. Verify isomer identity via THz-TDS fingerprinting. Insist on 1,1-dimethylurea—generic substitution with 1,3-dimethylurea compromises reaction outcomes.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 598-94-7
Cat. No. B1221719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylurea
CAS598-94-7
Synonyms1,1-dimethylurea
N,N'-dimethylurea
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N
InChIInChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
InChIKeyYBBLOADPFWKNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  SLIGHTLY SOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylurea (CAS 598-94-7): N,N-Disubstituted Urea Intermediate for Synthesis and Thermal Applications


1,1-Dimethylurea (DMU; CAS 598-94-7; N,N-dimethylurea) is a N,N-disubstituted urea derivative with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol [1]. It is characterized as a white to off-white crystalline solid with a melting point (with decomposition) in the range of 178–184 °C, moderate water solubility (approximately 5% w/v), and a calculated LogP of -4.6 at 20 °C, indicating high hydrophilicity [2][3]. Unlike its constitutional isomer 1,3-dimethylurea, the two methyl substituents in 1,1-dimethylurea are positioned on the same nitrogen atom, conferring an asymmetric substitution pattern that yields a free -NH2 group capable of nucleophilic reactivity while the -N(CH3)2 group contributes a strong local dipole moment [1].

Why 1,1-Dimethylurea Cannot Be Substituted with 1,3-Dimethylurea or Other Ureas Without Performance Tradeoffs


1,1-Dimethylurea is often considered alongside its constitutional isomer 1,3-dimethylurea, as both share the same molecular formula (C3H8N2O) and are readily available. However, the asymmetric placement of both methyl groups on a single nitrogen atom in 1,1-dimethylurea fundamentally alters its molecular geometry, crystal packing, hydrogen-bonding network, thermal behavior, and nucleophilic reactivity profile relative to its symmetric counterpart [1]. Consequently, generic substitution with 1,3-dimethylurea—or with other ureas such as unsubstituted urea or tetramethylurea—cannot be performed without incurring measurable and often unacceptable changes in melting enthalpy, crystallization behavior, coordination chemistry, and reaction kinetics. The following quantitative evidence substantiates why scientific and industrial users must specifically select 1,1-dimethylurea for applications requiring these unique property profiles.

1,1-Dimethylurea (CAS 598-94-7): Quantitative Differentiation Evidence vs. 1,3-Dimethylurea and Related Ureas


1,1-Dimethylurea Exhibits 85% Higher Melting Enthalpy than 1,3-Dimethylurea, Indicating Stronger Crystal Lattice Stabilization

Differential scanning calorimetry (DSC) measurements reveal that 1,1-dimethylurea possesses a melting enthalpy (ΔHfus) of 5.49 kcal mol⁻¹, which is 85% higher than the 2.97 kcal mol⁻¹ value for 1,3-dimethylurea, and substantially exceeds the 3.22 kcal mol⁻¹ value for unsubstituted urea [1]. The corresponding melting entropy (ΔSfus) for 1,1-dimethylurea is 12.06 cal deg⁻¹ mol⁻¹, compared to only 7.95 cal deg⁻¹ mol⁻¹ for 1,3-dimethylurea [1].

Thermal Analysis Crystallography Process Engineering

Asymmetric Methyl Substitution Confers 16.4 kcal mol⁻¹ Amide Rotational Barrier, Enabling Conformationally Controlled Reactivity

Dynamic NMR studies of 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea reveal a restricted rotation barrier of 16.4 kcal mol⁻¹ around the amide bond and an elevated 18.6 kcal mol⁻¹ barrier around the enamine bond . In a structurally analogous compound where the N atom is replaced by CH, the amide barrier drops to 12.4 kcal mol⁻¹, demonstrating that the specific electronic environment of the 1,1-dimethylurea scaffold—particularly the lone pair delocalization on the terminal nitrogen—imposes substantially higher rotational constraints .

Conformational Analysis Dynamic NMR Computational Chemistry

1,1-Dimethylurea Enables Selective Synthesis of N,N′-Disubstituted Dihydropyrimidinones via Ion-Exchange Resin Catalysis

1,1-Dimethylurea serves as a key building block in the Dowex-50W ion-exchange resin-promoted synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones [1]. The reaction leverages the unique asymmetry of 1,1-dimethylurea, wherein the unsubstituted -NH2 nitrogen acts as a nucleophile in condensation reactions with aldehydes and β-dicarbonyl compounds, while the dimethyl-substituted nitrogen remains sterically protected from further reaction [1]. This regioselectivity is not achievable with symmetric 1,3-dimethylurea, which presents two equivalent N-H sites that would lead to uncontrolled bis-substitution or polymerization under identical conditions .

Heterocyclic Synthesis Solid-Supported Catalysis Medicinal Chemistry

Terahertz Spectroscopy Enables Unambiguous Identification of 1,1-Dimethylurea from 1,3-Dimethylurea via Distinct Intermolecular H-Bonding Signatures

Terahertz time-domain spectroscopy (THz-TDS) in the 0.6–1.8 THz region reveals significant spectral differences between 1,1-dimethylurea and 1,3-dimethylurea crystals, arising from their distinct intermolecular hydrogen-bonding networks and molecular packing arrangements [1]. Density functional theory (DFT) calculations using the B3LYP-D3 functional confirm that the observed THz vibrational modes in 1,1-dimethylurea correspond to bending and rocking motions associated with intermolecular H-bonds unique to its crystal lattice [1]. This spectral differentiation provides a non-destructive, rapid method for verifying the identity and purity of 1,1-dimethylurea shipments without reliance on wet-chemical assays.

Quality Control Spectroscopic Identification Regulatory Compliance

1,1-Dimethylurea Forms Structurally Characterized Hexakis-O-Coordinated Fe(III) Complexes Unavailable from Symmetric Isomers

Crystallographic studies demonstrate that 1,1-dimethylurea coordinates to Fe(III) via the carbonyl oxygen to form the hexakis complex [hexakis(N,N-dimethylurea-O)iron(III)] nitrate trihydrate [1]. This O-coordination mode is characteristic of 1,1-dimethylurea ligands, and the resulting complex features a propeller-like arrangement of six dimethylurea ligands around the central Fe(III) ion, dividing the complex cation into two distinct sides [1]. Notably, the asymmetric substitution pattern of 1,1-dimethylurea enables the formation of diaqua-complexes with trivalent metals—a structural motif that has not been reported for symmetric 1,3-dimethylurea complexes [1].

Coordination Chemistry Crystal Engineering Catalysis Precursors

Procurement-Relevant Application Scenarios Where 1,1-Dimethylurea (CAS 598-94-7) Delivers Verifiable Differentiation


Synthesis of N,N′-Disubstituted 3,4-Dihydropyrimidinones via Regioselective Condensation

In medicinal chemistry and pharmaceutical intermediate production, 1,1-dimethylurea is employed as the urea component in the Dowex-50W resin-catalyzed Biginelli-type condensation with aromatic aldehydes and β-dicarbonyl compounds to yield N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones . The asymmetric substitution pattern of 1,1-dimethylurea ensures that condensation occurs exclusively at the unsubstituted -NH2 group while the -N(CH3)2 moiety remains inert, preventing the formation of undesired bis-substituted byproducts or polymeric side chains. This regioselectivity reduces purification costs and improves overall process yield, making 1,1-dimethylurea the preferred urea source for this scaffold class.

Preparation of Iron(III) Nitrate Complexes as Precursors for Nanosized Oxide Catalysts

For materials scientists and catalyst development groups, 1,1-dimethylurea serves as an O-donor ligand in the preparation of hexakis(N,N-dimethylurea-O)iron(III) nitrate complexes . These complexes are valuable precursors for thermal decomposition-based synthesis of nanosized iron oxide catalysts used in processes such as Fischer–Tropsch synthesis. The unique propeller-like ligand arrangement in the 1,1-dimethylurea complex, coupled with specific intermolecular hydrogen-bonding between the ligand and nitrate counterions, dictates the decomposition pathway and the resulting oxide nanoparticle morphology—features not accessible when using symmetric 1,3-dimethylurea ligands.

Conformational Analysis and Molecular Design Studies Requiring Well-Defined Rotational Barriers

1,1-Dimethylurea derivatives exhibit well-characterized and elevated rotational barriers around amide and enamine bonds (16.4 kcal mol⁻¹ and 18.6 kcal mol⁻¹, respectively), as quantified by dynamic NMR and validated by DFT calculations . This conformational rigidity is valuable for researchers designing molecular machines, foldamers, or peptidomimetics where controlled rotation about specific bonds is essential for function. The higher barrier energies relative to structurally related analogs (e.g., 12.4 kcal mol⁻¹ for CH-analog) provide a tunable degree of conformational restriction, enabling precise control over molecular architecture.

Incoming Material Identity Verification via Non-Destructive THz Spectroscopic Fingerprinting

For quality control laboratories in pharmaceutical and fine chemical manufacturing, 1,1-dimethylurea can be rapidly distinguished from its isomeric contaminant 1,3-dimethylurea using terahertz time-domain spectroscopy (THz-TDS) in the 0.6–1.8 THz range . The distinct intermolecular hydrogen-bonding network of 1,1-dimethylurea crystals produces a unique THz absorption fingerprint that differs significantly from that of the symmetric isomer. Implementing THz-TDS as part of raw material release testing reduces reliance on time-consuming chromatographic methods and minimizes the risk of isomer cross-contamination that could compromise downstream synthetic processes.

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